7-Amino-4-fluoro-1(2H)-isoquinolinone
Overview
Description
7-Amino-4-fluoro-1(2H)-isoquinolinone is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16. The purity is usually 95%.
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Scientific Research Applications
Fluorogenic Labeling Reagent in Chromatographic Analyses
7-Amino-4-fluoro-1(2H)-isoquinolinone derivatives, such as 4,7-phenanthroline-5,6-dione (phanquinone), have been utilized as fluorogenic labeling reagents in chromatographic analyses. Phanquinone, which lacks significant intrinsic fluorescence, reacts with primary amino functions to form fluorescent derivatives that can be separated and detected using high-performance liquid chromatography (HPLC) (Gatti et al., 2002).
Antibacterial Properties
Isoquinolinone derivatives demonstrate potent antibacterial activities. For instance, certain compounds synthesized with the this compound structure exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003), (Senthilkumar et al., 2009).
Modulation of Glutamatergic/GABAergic Systems
Some derivatives, such as 7-Fluoro-1,3-diphenylisoquinoline-1-amine, show promise in modulating glutamatergic and GABAergic systems in animal models. This modulation has implications in reversing stress-induced behavioral changes (Pesarico et al., 2017).
Catalytic Applications in Organic Synthesis
These compounds are also explored in organic synthesis. For instance, nickel-catalyzed reactions involving ortho-fluoro-substituted aromatic amides and alkynes have shown successful C-F/N-H annulation, forming 1(2H)-isoquinolinones under mild conditions (Nohira et al., 2020).
Antimalarial and Antitumor Activity
Further, certain 7-substituted 4-aminoquinolines, structurally related to this compound, have demonstrated antimalarial activity (De et al., 1998), and 4-aminoquinoline derivatives have shown potential as anticancer agents (Zhang et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
7-amino-4-fluoro-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMWNBWAKIGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731225 | |
Record name | 7-Amino-4-fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036390-58-5 | |
Record name | 7-Amino-4-fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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